OVA Peptide (257-264) (TFA), also known as Ovalbumin Peptide 257-264 trifluoroacetic acid salt, is a synthetic peptide fragment derived from the ovalbumin protein. This peptide corresponds to an octameric sequence (SIINFEKL) that serves as a class I restricted epitope presented by the major histocompatibility complex (MHC) molecule H-2Kb. It is predominantly utilized in immunological research to stimulate the activation of CD8+ cytotoxic T lymphocytes, making it a valuable tool in studies related to immune responses and vaccine development .
The synthesis of OVA Peptide (257-264) typically employs solid-phase peptide synthesis (SPPS), a widely used technique for creating peptides in laboratory settings.
Technical Details:
Industrial production mirrors laboratory synthesis but utilizes automated synthesizers for efficiency and scalability. The final product is purified to achieve a purity level exceeding 95% .
During its synthesis, OVA Peptide (257-264) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation or reduction reactions under standard conditions.
Common Reagents and Conditions:
OVA Peptide (257-264) functions by binding to the MHC class I molecule H-2Kb on antigen-presenting cells. This complex is recognized by the T cell receptor on CD8+ T cells, leading to their activation. The activation process involves a cascade of intracellular signaling events primarily driven by tyrosine phosphorylation, ultimately resulting in T cell proliferation and differentiation .
OVA Peptide (257-264) has several scientific applications:
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9